Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate
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Overview
Description
Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate is a chemical compound with the molecular formula C10H14F2O3 and a molecular weight of 220.21 g/mol It is characterized by the presence of a cycloheptane ring substituted with two fluorine atoms and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate typically involves the fluorination of a cycloheptane derivative followed by esterification. One common method involves the reaction of a cycloheptanone derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocycloheptanone is then esterified using ethanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. High-purity reagents and stringent reaction conditions are maintained to achieve optimal yields and product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorocycloheptanone or difluorocycloheptanoic acid.
Reduction: Formation of difluorocycloheptanol.
Substitution: Formation of various substituted cycloheptane derivatives.
Scientific Research Applications
Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ester group facilitates its hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4-difluoro-3-iodo-5-oxocycloheptane-1-carboxylate
- Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate
Uniqueness
Ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate is unique due to its specific substitution pattern on the cycloheptane ring, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and an ester group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4,4-difluoro-5-oxocycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O3/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXYDJREABSKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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